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Introduction
Vabicaserin Hydrochloride (formerly codenamed SCA-136) is a potent and selective 5-HT2C

receptor full agonist that was under development for the treatment of psychosis, particularly the

positive and cognitive symptoms of schizophrenia.[1] It also demonstrates 5-HT2B receptor

antagonist activity.[1] This technical guide provides a comprehensive overview of the

pharmacokinetics and pharmacodynamics of Vabicaserin, summarizing key preclinical and

clinical findings. The information is presented to facilitate further research and understanding of

this compound's mechanism of action and disposition.

Pharmacodynamics
The primary mechanism of action of Vabicaserin is its full agonism at the 5-HT2C receptor, with

a high affinity (Ki = 3 nM) and potency (EC50 = 8 nM).[1] It also acts as an antagonist at the 5-

HT2B receptor (IC50 = 29 nM) and has very weak affinity for the 5-HT2A receptor (IC50 =

1,650 nM), making this latter interaction not clinically significant.[1]

Signaling Pathways and Mechanism of Action
Activation of 5-HT2C receptors by Vabicaserin is believed to produce its antipsychotic effects

through the modulation of various neurotransmitter systems. In the mesolimbic pathway, 5-

HT2C receptor agonism inhibits dopamine release, a key mechanism hypothesized to underlie
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the amelioration of positive symptoms of schizophrenia.[1] Furthermore, Vabicaserin has been

shown to increase acetylcholine and glutamate levels in the prefrontal cortex, which may

contribute to its potential efficacy against cognitive symptoms.[1]
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Figure 1: Vabicaserin's Proposed Mechanism of Action.

Clinical Efficacy
Clinical trials have investigated the efficacy of Vabicaserin in patients with schizophrenia. In a

6-week, randomized, double-blind, placebo-controlled study (NCT00265551), Vabicaserin was

administered at doses of 200 mg/day and 400 mg/day.[2]

Treatment Group
Change from Baseline in PANSS Positive
Subscale Score (Week 6)

Vabicaserin 200 mg/day
Statistically significant improvement vs.

placebo[2]

Vabicaserin 400 mg/day Non-significant decrease vs. placebo[2]

Olanzapine 15 mg/day
Statistically significant improvement vs.

placebo[2]

Both Vabicaserin dose groups showed a significant improvement from baseline on the PANSS

Negative subscale, while the placebo group worsened.[2] The 200 mg/day dose and
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olanzapine also demonstrated significantly greater improvement over placebo on the PANSS

Total score.[2] Notably, unlike olanzapine, Vabicaserin was not associated with weight gain.[2]

Pharmacokinetics
The pharmacokinetic profile of Vabicaserin has been evaluated in both healthy volunteers and

patients with schizophrenia.

Absorption and Distribution
Limited publicly available data exists for specific pharmacokinetic parameters such as Cmax,

Tmax, and AUC in humans. However, studies in healthy subjects assessed single oral doses

ranging from 2 to 500 mg.[3] In patients with schizophrenia, multiple ascending doses of 100 to

250 mg administered every 12 hours for 10 days were evaluated.[3] At steady-state with twice-

daily dosing, the peak-to-trough ratio of Vabicaserin concentrations is reported to be less than

twofold.[3]

Metabolism
Vabicaserin is extensively metabolized in humans and various animal species.[3] The primary

metabolic pathways identified are:[3]

Carbamoyl glucuronidation: This is the major metabolic pathway in humans.[3]

Hydroxylation: An NADPH-dependent pathway.[3]

Imine formation: An NADPH-independent pathway.[3]

A nitrone metabolite has also been observed in dogs and humans.[3] The carbamoyl

glucuronide metabolite is the predominant circulating metabolite in humans.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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